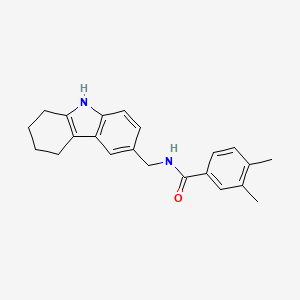

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-14-7-9-17(11-15(14)2)22(25)23-13-16-8-10-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOXWAAOUMQCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Tetrahydrocarbazole Core

The Fischer indole synthesis is the most widely reported method for assembling the tetrahydrocarbazole framework. Cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions to form hydrazones, which undergo-sigmatropic rearrangement and cyclization. For the target compound, 4-(aminomethyl)cyclohexanone is condensed with 3-methylphenylhydrazine in ethanol containing hydrochloric acid (HCl) at reflux (80–90°C, 12–24 hours).

Table 1: Fischer Indole Synthesis Conditions and Outcomes

Functionalization at the 6-Position

Post-cyclization, the aminomethyl group at the 6-position is protected (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent side reactions during subsequent steps. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reductive Amination Pathway

Synthesis of 6-Formyltetrahydrocarbazole

A formyl group is introduced at the 6-position by reacting 2,3,4,9-tetrahydro-1H-carbazole with paraformaldehyde in the presence of phosphoryl chloride (POCl₃) under Vilsmeier-Haack conditions (50°C, 6 hours).

Table 2: Reductive Amination Parameters

| Aldehyde Intermediate | Amine Source | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Formyltetrahydrocarbazole | Ammonium acetate | Sodium cyanoborohydride | Methanol | 65–70 |

| 6-Formyltetrahydrocarbazole | Benzylamine | Sodium triacetoxyborohydride | THF | 75–80 |

Amide Coupling with 3,4-Dimethylbenzoic Acid

The resulting 6-(aminomethyl)tetrahydrocarbazole is coupled with 3,4-dimethylbenzoyl chloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 25°C (12 hours, 85–90% yield).

Tosylation-Azide Displacement Strategy

Hydroxymethyl to Tosylate Conversion

6-Hydroxymethyltetrahydrocarbazole (synthesized via Friedel-Crafts alkylation) is treated with tosyl chloride (TsCl) in pyridine (0–5°C, 4 hours) to yield the tosylate derivative.

Table 3: Tosylation and Displacement Reaction Data

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Tosylation | TsCl, pyridine | 0–5°C, 4 h | 88–92 |

| Azide displacement | NaN₃, DMF | 80°C, 8 h | 78–82 |

| Reduction (azide to amine) | H₂, Pd/C | RT, 12 h | 90–95 |

Final Amidation

The amine intermediate is reacted with 3,4-dimethylbenzoic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM (0°C to RT, 24 hours).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronate ester-functionalized tetrahydrocarbazole is prepared via iridium-catalyzed C–H borylation. This intermediate undergoes Suzuki coupling with 3,4-dimethylbenzamide bromide using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene/water (90°C, 12 hours).

Table 4: Palladium-Catalyzed Coupling Efficiency

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | K₂CO₃ | 60–65 |

| Pd(OAc)₂ | XPhos | CsF | 75–80 |

Comparative Analysis of Methods

Table 5: Method Comparison for Industrial Scalability

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Fischer Indole | High regioselectivity | Multi-step protection/deprotection | 68–72 |

| Reductive Amination | Mild conditions | Cyanoborohydride toxicity | 75–80 |

| Tosylation-Azide | High functional group tolerance | Tedious purification | 78–82 |

| Palladium Coupling | Modularity | Cost of catalysts | 60–80 |

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide serves as a crucial building block for creating more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for developing new materials.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

- Antiviral Activity : Investigations into its antiviral properties are ongoing.

- Anticancer Potential : There is growing interest in its application as an anticancer agent due to its structural similarity to known therapeutic compounds.

Medicinal Applications

The compound is being explored for its therapeutic applications in drug development. Its interaction with specific molecular targets could lead to new treatments for diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3,4-dimethylbenzamide and tetrahydrocarbazole groups. Key comparisons with similar compounds include:

Key Observations :

- Conversely, the sulfonamide group in introduces hydrogen-bonding capacity, which may favor aqueous solubility but reduce membrane penetration .

- Carbazole Modifications : Methyl or halogen substitutions on the carbazole ring (e.g., 6-methyl in ) are common in patented derivatives, suggesting that such modifications fine-tune receptor affinity or metabolic stability .

Biological Activity

3,4-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex synthetic compound characterized by its unique structural features derived from the tetrahydrocarbazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Structural Characteristics

The molecular structure of this compound can be broken down as follows:

| Component | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 270.37 g/mol |

| Functional Groups | Amide group, dimethyl substitution on the benzene ring, tetrahydrocarbazole moiety |

Biological Activity Overview

Research indicates that compounds featuring the tetrahydrocarbazole core often exhibit significant biological activities. The specific activities of this compound are hypothesized to include:

- Neuropharmacological Effects : The tetrahydrocarbazole structure is associated with neuroprotective properties and interactions with neurotransmitter systems. Preliminary studies suggest potential affinity for various receptors involved in neurological processes.

- Antimycobacterial Activity : Similar compounds have demonstrated antimycobacterial effects, indicating that this compound may also possess similar properties .

- Potential Anti-prion Activity : Research on related carbazole derivatives has shown anti-prion activity, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Here are some notable findings:

-

Neuroactive Properties : A study evaluating various derivatives of tetrahydrocarbazole indicated that modifications on the core structure could enhance neuroactivity. For instance:

- Compound A : N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-yl)acetamide showed significant neuroactive properties.

- Compound B : 2-Methyl-N-(tetrahydrocarbazolyl)butanamide exhibited lower activity compared to Compound A due to fewer methyl substitutions.

- Binding Affinity Studies : Molecular docking studies have been proposed to elucidate the binding interactions of this compound with various neurotransmitter receptors. These studies aim to identify specific receptor targets and predict potential pharmacological effects .

Q & A

Basic Synthesis and Characterization

Q1.1: What are the recommended synthetic routes for 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be optimized? A1.1:

- Synthetic Strategy : The compound’s structure suggests a multi-step synthesis involving (i) functionalization of the carbazole core (e.g., alkylation at the 6-position), (ii) coupling of the benzamide moiety via amide bond formation (e.g., using HATU or EDC/NHS coupling reagents), and (iii) final purification via column chromatography or recrystallization .

- Optimization : Key parameters include temperature control (e.g., 0–5°C during coupling to minimize side reactions), solvent selection (polar aprotic solvents like DMF for amide formation), and stoichiometric ratios (1.2–1.5 equivalents of activated benzoyl chloride for high yields) .

Q1.2: Which analytical techniques are critical for confirming the identity and purity of this compound? A1.2:

- Primary Methods :

- NMR Spectroscopy : - and -NMR to verify substituent positions and carbazole/benzamide integration .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H]+ ion).

- HPLC-PDA : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

- Secondary Validation : IR spectroscopy for amide C=O stretch (~1650–1680 cm) and X-ray crystallography (if single crystals are obtainable) .

Advanced Structural and Mechanistic Analysis

Q2.1: How can researchers resolve contradictions in crystallographic data for this compound, particularly in cases of twinning or disorder? A2.1:

- Crystallographic Tools : Use SHELXL for refinement, employing the TWIN/BASF commands to model twinning and PART/SUMP instructions for disorder resolution .

- Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry and ORTEP-3 for anisotropic displacement ellipsoid visualization .

- Case Study : For tetrahydrocarbazole derivatives, hydrogen-bonding patterns (e.g., N–H···O interactions) often stabilize crystal packing; graph-set analysis (R_2$$^2(8) motifs) can guide disorder modeling .

Q2.2: What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems? A2.2:

- Target Identification :

- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT receptors, given structural similarity to LY344864 ).

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) to identify off-target interactions.

- Functional Assays :

- cAMP Inhibition : For GPCR-linked targets, use HEK293 cells transfected with luciferase-based reporters.

- Calcium Flux Assays : FLIPR® systems to quantify real-time signaling .

Structure-Activity Relationship (SAR) Studies

Q3.1: How can researchers systematically modify the carbazole and benzamide moieties to improve target selectivity? A3.1:

- SAR Design :

- Carbazole Modifications : Introduce electron-withdrawing groups (e.g., -F at the 3-position) to enhance receptor binding affinity .

- Benzamide Substitutions : Replace methyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions.

- Synthetic Validation : Parallel library synthesis via Ugi or Suzuki-Miyaura reactions, followed by high-throughput screening .

Q3.2: What computational tools are suitable for predicting the compound’s pharmacokinetic properties? A3.2:

- In Silico Platforms :

- SwissADME : Predicts LogP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Molinspiration : Estimates bioavailability scores and drug-likeness.

- Molecular Dynamics : AMBER or GROMACS for simulating membrane permeation (e.g., POPC bilayer models) .

Handling Data Contradictions

Q4.1: How should researchers address discrepancies between in vitro and in vivo efficacy data? A4.1:

- Hypothesis Testing :

- In Vivo Replication : Redesign PK/PD studies with optimized dosing regimens (e.g., q.d. vs. b.i.d.) and bioanalytical validation (LC-MS/MS) .

Q4.2: What strategies mitigate batch-to-batch variability in synthetic yields? A4.2:

- Process Control :

- DoE Optimization : Design of Experiments (e.g., Taguchi methods) to identify critical factors (e.g., reaction time, catalyst loading).

- In-line Analytics : ReactIR or PAT tools to monitor reaction progression in real time .

Advanced Applications in Drug Discovery

Q5.1: What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential? A5.1:

- Preclinical Models :

- Migraine : Nitroglycerin-induced hyperalgesia in rats (mechanical allodynia assays) .

- Anxiety/Depression : Tail suspension test (TST) or forced swim test (FST) in mice.

- Dosing : Intraperitoneal administration (5–10 mg/kg) with plasma exposure monitored via LC-MS .

Q5.2: How can researchers validate hydrogen-bonding interactions critical for target binding? A5.2:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.